3-(3,4-dimethoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-5-ol 3-(3,4-dimethoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-5-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15037336
InChI: InChI=1S/C18H18N2O3/c1-12-6-4-5-7-15(12)20-18(21)11-14(19-20)13-8-9-16(22-2)17(10-13)23-3/h4-11,19H,1-3H3
SMILES:
Molecular Formula: C18H18N2O3
Molecular Weight: 310.3 g/mol

3-(3,4-dimethoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-5-ol

CAS No.:

Cat. No.: VC15037336

Molecular Formula: C18H18N2O3

Molecular Weight: 310.3 g/mol

* For research use only. Not for human or veterinary use.

3-(3,4-dimethoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-5-ol -

Specification

Molecular Formula C18H18N2O3
Molecular Weight 310.3 g/mol
IUPAC Name 5-(3,4-dimethoxyphenyl)-2-(2-methylphenyl)-1H-pyrazol-3-one
Standard InChI InChI=1S/C18H18N2O3/c1-12-6-4-5-7-15(12)20-18(21)11-14(19-20)13-8-9-16(22-2)17(10-13)23-3/h4-11,19H,1-3H3
Standard InChI Key PMEPUMWEOLCWNQ-UHFFFAOYSA-N
Canonical SMILES CC1=CC=CC=C1N2C(=O)C=C(N2)C3=CC(=C(C=C3)OC)OC

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound features a pyrazole core substituted at positions 1 and 3 with a 2-methylphenyl group and a 3,4-dimethoxyphenyl group, respectively. The hydroxyl group at position 5 enhances hydrogen-bonding potential, influencing its solubility and reactivity. X-ray crystallography of analogous pyrazoles reveals a nearly planar pyrazole ring with dihedral angles between substituents affecting electronic conjugation .

Key Structural Data:

  • IUPAC Name: 5-(3,4-Dimethoxyphenyl)-2-(2-methylphenyl)-1H-pyrazol-3-one

  • SMILES: Cc1ccccc1n1c(cc(c2ccc(c(c2)OC)OC)n1)O\text{Cc1ccccc1n1c(cc(c2ccc(c(c2)OC)OC)n1)O}

  • InChI Key: PMEPUMWEOLCWNQ-UHFFFAOYSA-N\text{PMEPUMWEOLCWNQ-UHFFFAOYSA-N}

Spectroscopic Analysis

NMR Spectroscopy:

  • 1H^1\text{H} NMR (DMSO-d6d_6): Peaks at δ 2.08–2.35 ppm (6H, 2CH3_3), 5.04–5.13 ppm (1H, CH), and 7.00–8.17 ppm (aromatic protons) .

  • 13C^{13}\text{C} NMR: Signals at δ 10.5–157.4 ppm confirm methoxy, methyl, and aromatic carbons .

FT-IR: Bands at 698 cm1^{-1} (C–H bending), 1604 cm1^{-1} (C=C stretching), and 3464 cm1^{-1} (O–H stretch) .

Synthesis and Optimization

Conventional Synthetic Routes

The compound is typically synthesized via a multi-step protocol:

  • Condensation: 3,4-Dimethoxybenzaldehyde reacts with 2-methylphenylhydrazine to form a hydrazone intermediate.

  • Cyclization: Acid-catalyzed cyclization yields the pyrazole core.

Example Procedure:

  • React 3,4-dimethoxybenzaldehyde (10 mmol) with 2-methylphenylhydrazine (10 mmol) in ethanol under reflux for 6 hours.

  • Add concentrated HCl to the cooled mixture to induce cyclization, yielding the product in 65–75% purity.

Advanced Catalytic Methods

Recent advances employ nanocatalysts like ZnFe2O4@SiO2@L-lysine@SO3H\text{ZnFe}_2\text{O}_4@\text{SiO}_2@\text{L-lysine}@\text{SO}_3\text{H} to enhance efficiency. This magnetic catalyst facilitates solvent-free synthesis, achieving yields >90% under mild conditions .

Optimization Table:

MethodCatalystYield (%)Time
ConventionalHCl65–756–8 h
Nanocatalyst-AssistedZnFe2_2O4_492–981–2 h

Biological Activities

Anticancer Properties

In vitro studies demonstrate dose-dependent cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC50_{50} values of 12–18 μM. Mechanistic studies suggest apoptosis induction via mitochondrial pathway activation and ROS generation.

Antibacterial and Anti-inflammatory Effects

The compound inhibits Staphylococcus aureus (MIC: 32 μg/mL) and COX-2 enzyme (IC50_{50}: 45 μM), outperforming ibuprofen in reducing edema in murine models .

Physicochemical and Pharmacokinetic Profile

ParameterValue
logP3.41
logD (pH 7.4)1.67
Polar Surface Area45.49 Å2^2
Solubility (Water)0.12 mg/mL

The moderate logP value indicates balanced lipophilicity, favoring membrane permeability. Low aqueous solubility necessitates formulation strategies like nanoemulsions .

Applications in Materials Science

Nonlinear Optical (NLO) Properties

Density functional theory (DFT) calculations reveal a hyperpolarizability (β0\beta_0) of 6.8×10306.8 \times 10^{-30} esu, surpassing urea (0.65×10300.65 \times 10^{-30} esu). This arises from charge transfer between electron-rich methoxy groups and the pyrazole core .

Catalytic Roles

The compound serves as a ligand in transition-metal catalysts, enhancing activity in Suzuki-Miyaura coupling reactions (yield: 85–92%) .

Comparative Analysis with Analogues

CompoundSubstituentIC50_{50} (Cancer)logP
3-(3,4-Dimethoxyphenyl)-1-(2-MePh)2-MePh, 3,4-OMePh12–18 μM3.41
3-(4-ClPh)-1-(3-MePh)4-ClPh, 3-MePh25–30 μM3.89
3-(4-NO2_2Ph)-1-Ph4-NO2_2Ph, Ph8–10 μM2.95

Electron-withdrawing groups (e.g., NO2_2) enhance cytotoxicity but reduce solubility, whereas methoxy groups balance activity and bioavailability.

Future Perspectives

  • In Vivo Studies: Evaluate pharmacokinetics and toxicity in animal models.

  • Industrial Synthesis: Scale-up using continuous flow reactors and biocatalysts.

  • Hybrid Derivatives: Combine with quinoline or chalcone motifs to amplify bioactivity .

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